- Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase, World Intellectual Property Organization, , ,

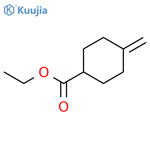

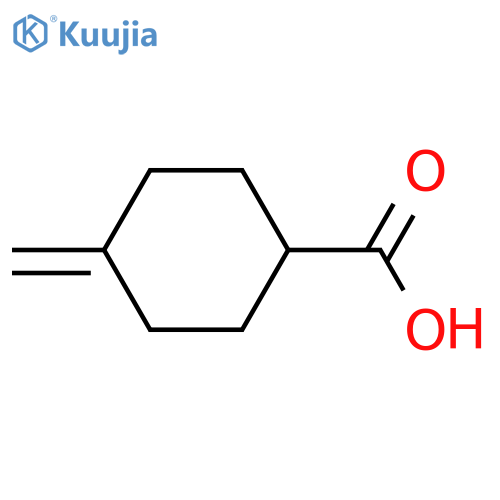

Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

934-69-0 structure

Nombre del producto:4-methylenecyclohexane-1-carboxylic acid

Número CAS:934-69-0

MF:C8H12O2

Megavatios:140.179682731628

MDL:MFCD17167321

CID:1077148

PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-Methylidenecyclohexane-1-carboxylic acid

- 4-Methylenecyclohexanecarboxylic acid (ACI)

- 4-Methylenecyclohexylcarboxylic acid

- 4-Methylenecyclohexanecarboxylic acid

- MFCD17167321

- KE-0726

- SCHEMBL39569

- F2167-4392

- 4-methylenecyclohexane-1-carboxylic acid

- D87471

- 934-69-0

- 4-Methylenecyclohexanecarboxylicacid

- J-515783

- Z1205495278

- DB-219005

- EN300-149108

- AKOS006378649

- DTXSID00564475

-

- MDL: MFCD17167321

- Renchi: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)

- Clave inchi: DENSHBNKGSMOIU-UHFFFAOYSA-N

- Sonrisas: O=C(C1CCC(=C)CC1)O

Atributos calculados

- Calidad precisa: 140.083729621g/mol

- Masa isotópica única: 140.083729621g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 151

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 37.3Ų

- Xlogp3: 1.2

Propiedades experimentales

- Denso: 1.1±0.1 g/cm3

- Punto de ebullición: 250.5±29.0 °C at 760 mmHg

- Punto de inflamación: 116.1±18.9 °C

- Presión de vapor: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-methylenecyclohexane-1-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149108-0.1g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.1g |

$106.0 | 2023-04-25 | |

| TRC | M256436-100mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M256436-1g |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 1g |

$ 730.00 | 2022-06-04 | ||

| TRC | M256436-500mg |

4-Methylenecyclohexanecarboxylic Acid |

934-69-0 | 500mg |

$ 475.00 | 2022-06-04 | ||

| Enamine | EN300-149108-0.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 0.5g |

$238.0 | 2023-04-25 | |

| Enamine | EN300-149108-2.5g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 2.5g |

$707.0 | 2023-04-25 | |

| Enamine | EN300-149108-5.0g |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95% | 5g |

$1374.0 | 2023-04-25 | |

| Enamine | EN300-149108-250mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 250mg |

$143.0 | 2023-09-28 | |

| Enamine | EN300-149108-2500mg |

4-methylidenecyclohexane-1-carboxylic acid |

934-69-0 | 95.0% | 2500mg |

$666.0 | 2023-09-28 | |

| abcr | AB338541-250mg |

4-Methylidenecyclohexane-1-carboxylic acid, 95%; . |

934-69-0 | 95% | 250mg |

€113.20 | 2024-04-16 |

4-methylenecyclohexane-1-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

Referencia

- Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Referencia

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

Referencia

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, 50 °C

Referencia

- 9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Literatura relevante

-

1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxideC. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390

934-69-0 (4-methylenecyclohexane-1-carboxylic acid) Productos relacionados

- 15760-36-8(3-methylidenecyclobutane-1-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid

Pureza:99%

Cantidad:5g

Precio ($):277.0